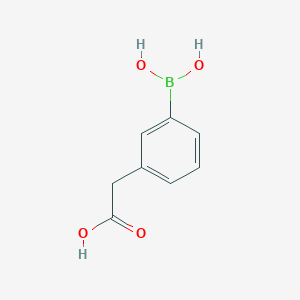
2-(3-Boronophenyl)acetic acid
説明
2-(3-Boronophenyl)acetic acid, also referred to as BPA, is a derivative of boronic acid . It has the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
In scientific research, this compound has demonstrated its utility in numerous applications. It has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) . The Canonical SMILES for this compound is B(C1=CC(=CC=C1)CC(=O)O)(O)O .Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 77.8 Ų .科学的研究の応用
Lewis Acid Catalyst in Organic Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid similar to 2-(3-Boronophenyl)acetic acid, is known for its role as an activator in Ziegler-Natta chemistry. It's increasingly used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce unusual reactions and stabilize uncommon coordination geometries of carbon (Erker, 2005).
Chromatographic Analysis
A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in biological fluids, related to this compound, has been developed. This involves ether extraction and derivatization with boron trifluoride-methanol, suggesting the potential for similar analytical applications for this compound (Guilford et al., 1980).
Catalysis in Synthesis
Boronic acid, a key component of this compound, accelerates the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This involves catalyzing the activation of α-hydroxy groups and intramolecular assistance by free carboxylic acids (Das et al., 2017).
Annulation Reactions
Palladium(II)-catalyzed annulation of alkynes with phenylboronic acids, including compounds like (2-boronophenyl)acetate, results in the formation of indenones and naphthols. This showcases the use of boron-containing compounds in complex organic synthesis (Tsukamoto & Kondo, 2007).
作用機序
Target of Action
The primary targets of 2-(3-Boronophenyl)acetic acid, also referred to as BPA, are believed to be enzymes within the body . This compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes and proteins. It is currently believed to influence their activity . Furthermore, there is evidence to suggest that this compound interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. Given its interaction with enzymes and proteins, it is likely that it impacts metabolic processes . The downstream effects of these interactions are subject to ongoing research.
Pharmacokinetics
Its interaction with cell membranes suggests it may influence the transport of molecules, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are still under investigation. Its interaction with enzymes, proteins, and cell membranes suggests it may influence metabolic processes and the transport of molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability and activity.
Safety and Hazards
生化学分析
Biochemical Properties
2-(3-Boronophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the study of enzyme mechanisms and protein interactions. The compound interacts with enzymes such as serine hydrolases and proteases, where it can act as an inhibitor by forming a covalent bond with the active site serine residue. Additionally, this compound can bind to proteins containing diol groups, such as glycoproteins, influencing their function and stability .
Cellular Effects
In cellular systems, this compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling proteins by binding to their active sites or interacting with regulatory domains. This can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors or modifying chromatin structure .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. For example, when this compound binds to serine hydrolases, it forms a covalent bond with the serine residue, preventing substrate binding and catalysis. Additionally, the compound can interact with cell membranes, influencing the transport of molecules into and out of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key metabolic enzymes. For instance, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters or passive diffusion, and it may accumulate in certain cellular compartments. Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its localization .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. These interactions can enhance or inhibit the activity of this compound, depending on its localization within the cell .
特性
IUPAC Name |
2-(3-boronophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOJWKCPHDCNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626017 | |
| Record name | (3-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914397-60-7 | |
| Record name | (3-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carboxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


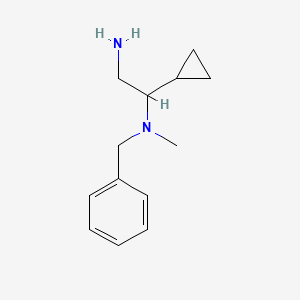
![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)

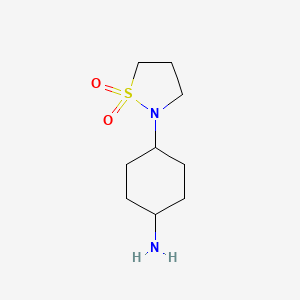

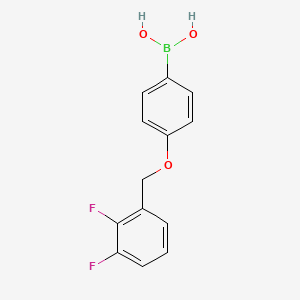
![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)


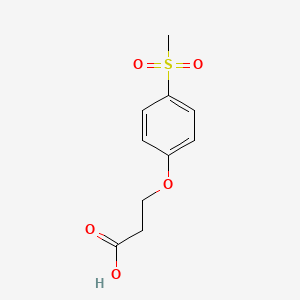
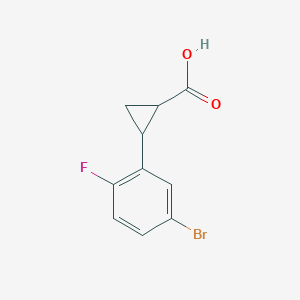
amine hydrochloride](/img/structure/B1371186.png)
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
amine](/img/structure/B1371189.png)
